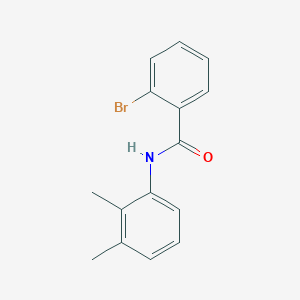

2-bromo-N-(2,3-dimethylphenyl)benzamide

Description

2-Bromo-N-(2,3-dimethylphenyl)benzamide (C₁₅H₁₄BrNO) is a halogenated benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the amide nitrogen. Its molecular weight is 304.18 g/mol, with a density of 1.401 g/cm³ and a boiling point of 341°C . The compound is synthesized via coupling reactions between benzoyl chloride derivatives and substituted anilines, as demonstrated in related compounds (e.g., 2-bromo-N-(3,4-dimethylphenyl)benzamide, synthesized in 97% yield using ethanol as a solvent) . Structural characterization typically employs spectroscopic methods (¹H/¹³C NMR, IR) and crystallography .

The bromine atom and dimethylphenyl group influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

Molecular Formula |

C15H14BrNO |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

LXHFMTVYEPLIIR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Br)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-N-(2,3-dimethylphenyl)benzamide

- Structural Features: The chloro analog shares the same backbone but replaces bromine with chlorine. X-ray crystallography reveals a short intramolecular Cl···O contact (3.18 Å), indicative of halogen bonding, and a dihedral angle of 7.7° between the benzoyl and anilino rings .

- Hydrogen Bonding : Intermolecular N–H···O bonds form chains along the crystallographic b-axis, stabilizing the lattice .

2-Bromo-N-(3-fluorophenyl)benzamide

- Substituent Effects : The 3-fluorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the dimethylphenyl group. This reduces steric hindrance but increases dipole moments, affecting solubility and reactivity .

Methyl-Substituted Analogs

N-(2,3-Dimethylphenyl)benzamide

- Structural Simplicity : Lacking the bromine substituent, this compound shows a planar amide group with antiparallel N–H and C=O bonds. The dihedral angle between aromatic rings is 5.2°, smaller than in halogenated analogs, suggesting reduced steric strain .

- Crystallography: No halogen bonding is observed; packing is dominated by van der Waals interactions .

2-Bromo-N-(3,4-dimethylphenyl)benzamide

- Isomeric Differences: The 3,4-dimethyl substitution on the anilino ring increases steric bulk compared to the 2,3-dimethyl isomer.

Electronic and Thermodynamic Properties

- DFT Analysis : Bromine’s electronegativity (2.96 vs. Cl: 3.16) results in a less polarized C–Br bond compared to C–Cl, but its larger size increases London dispersion forces. This enhances crystal packing efficiency, as seen in higher densities (1.401 g/cm³ vs. 1.36 g/cm³ for chloro analogs) .

- Thermal Stability : The bromo derivative’s higher boiling point (341°C vs. ~300°C for chloro analogs) reflects stronger intermolecular forces .

Preparation Methods

Acylation of 2,3-Dimethylaniline with 2-Bromobenzoyl Chloride

The most widely reported method involves the direct acylation of 2,3-dimethylaniline with 2-bromobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C (room temperature preferred for controlled exotherm).

-

Molar Ratio: 1:1.2 (aniline to acyl chloride) to ensure complete conversion.

Workup Protocol

Alternative Methods Using Carbodiimide Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. Here, 2-bromobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with 2,3-dimethylaniline.

Advantages

-

Avoids handling corrosive acyl chlorides.

-

Suitable for heat-sensitive substrates.

Limitations

Reaction Optimization

Solvent and Base Effects

Systematic studies reveal that solvent polarity and base strength significantly impact reaction efficiency:

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 82 | 4 |

| Tetrahydrofuran | Pyridine | 78 | 6 |

| Acetonitrile | Diisopropylethylamine | 68 | 8 |

Polar aprotic solvents like dichloromethane enhance acyl chloride reactivity, while stronger bases (e.g., triethylamine) accelerate deprotonation of the aniline.

Temperature Modulation

Elevating the reaction temperature to 40°C reduces the reaction time to 2 hours but risks thermal decomposition, lowering yields to 65–70%.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures produces crystals with >98% purity. Key parameters:

| Solvent System | Purity (%) | Melting Point (°C) |

|---|---|---|

| Ethanol | 98.5 | 142–144 |

| Ethyl Acetate/Hexane (1:3) | 97.2 | 140–142 |

Spectroscopic Characterization

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 82 | 98.5 | 12.50 | High |

| Carbodiimide Coupling | 58 | 95.0 | 18.75 | Moderate |

The acyl chloride method remains superior for industrial-scale production due to its cost-effectiveness and high yield. Conversely, carbodiimide coupling is reserved for lab-scale synthesis of sensitive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.